PROTAC HSP90 degrader BP3
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Overview
Description
PROTAC HSP90 degrader BP3 is a potent and selective compound designed to degrade heat shock protein 90 (HSP90) through a proteolysis-targeting chimera (PROTAC) strategy. This compound has shown significant potential in inhibiting the growth of breast cancer cells by targeting and degrading HSP90, a protein crucial for the stability and activation of oncoproteins .
Preparation Methods
The synthesis of PROTAC HSP90 degrader BP3 involves a multi-step process that includes the design and assembly of a bifunctional molecule. This molecule typically consists of a ligand that binds to HSP90, a linker, and a ligand that recruits an E3 ubiquitin ligase. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail. the general approach involves standard organic synthesis techniques, including coupling reactions and purification steps .
Chemical Reactions Analysis
PROTAC HSP90 degrader BP3 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution Reactions: These reactions can replace specific atoms or groups within the molecule, which may be used to modify its properties.
Click Chemistry: This compound contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and copper catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PROTAC HSP90 degrader BP3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and the role of HSP90 in cellular processes.
Biology: Employed in research to understand the mechanisms of protein degradation and the effects of HSP90 inhibition on cellular functions.
Medicine: Investigated for its potential therapeutic applications in treating breast cancer and other cancers by selectively degrading HSP90 and inhibiting cancer cell growth
Industry: Utilized in the development of new therapeutic strategies and drug discovery efforts targeting HSP90.
Mechanism of Action
PROTAC HSP90 degrader BP3 exerts its effects by recruiting an E3 ubiquitin ligase to HSP90, leading to the ubiquitination and subsequent proteasomal degradation of HSP90. This degradation disrupts the stability and activation of oncoproteins that rely on HSP90, thereby inhibiting cancer cell growth. The molecular targets involved include HSP90 and the E3 ubiquitin ligase, which work together to facilitate the degradation process .
Comparison with Similar Compounds
PROTAC HSP90 degrader BP3 is unique compared to other HSP90 inhibitors due to its PROTAC-based mechanism, which leads to the selective degradation of HSP90 rather than merely inhibiting its function. Similar compounds include:
PROTAC HSP90 degrader BP1: Another PROTAC-based HSP90 degrader with similar properties but different structural components.
PROTAC HSP90 degrader BP2: A compound with a similar mechanism but varying efficacy and selectivity.
Traditional HSP90 inhibitors: Compounds that inhibit HSP90 function without inducing its degradation, such as geldanamycin and its derivatives
This compound stands out due to its ability to selectively degrade HSP90, offering a potentially more effective approach to cancer therapy.
Properties
Molecular Formula |
C32H29ClN8O5 |
---|---|
Molecular Weight |
641.1 g/mol |
IUPAC Name |
4-[4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C32H29ClN8O5/c1-16-13-36-21(17(2)26(16)46-3)15-40-14-18(24-27(33)38-32(34)39-28(24)40)7-4-5-12-35-20-9-6-8-19-25(20)31(45)41(30(19)44)22-10-11-23(42)37-29(22)43/h6,8-9,13-14,22,35H,5,10-12,15H2,1-3H3,(H2,34,38,39)(H,37,42,43) |
InChI Key |
ZSERQSKFLSKTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
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